molecular formula C15H15N3O2S B11704310 N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B11704310
M. Wt: 301.4 g/mol
InChI Key: PWWBXDZPEIYGDP-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzimidazole moiety linked via a methylene bridge to the sulfonamide group. The benzimidazole core, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound a candidate for applications in medicinal chemistry and materials science. The 4-methylbenzenesulfonamide group enhances solubility and stability while enabling hydrogen-bonding interactions via its sulfonyl and amide functionalities. Structural studies of related compounds (e.g., ) highlight the importance of dihedral angles and intermolecular interactions in determining crystallographic packing and physicochemical behavior .

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15N3O2S/c1-11-6-8-12(9-7-11)21(19,20)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-9,16H,10H2,1H3,(H,17,18)

InChI Key

PWWBXDZPEIYGDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups. One common method is the condensation of 2-(chloromethyl)-1H-benzimidazole with 4-methylbenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing sulfonamide or benzimidazole motifs, focusing on structural, synthetic, and functional differences.

N-(3-Bromo-5-Methyl-2-Pyridyl)-4-Methylbenzenesulfonamide ()

  • Dihedral angle between pyridine and benzene rings: 66.87°, indicating moderate planarity disruption. Intramolecular N–H⋯Br hydrogen bond stabilizes conformation.
  • Functional Implications :
    • Serves as an intermediate for antitumor drug TGX221. The bromine substituent may enhance halogen bonding in biological targets.
  • Crystallographic Packing :
    • 3D network via N–H⋯O and C–H⋯π interactions. Lacks the extended π-π stacking seen in benzimidazole derivatives .

N’-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives ()

  • Structural Features :
    • Benzimidazole linked to a benzohydrazide group instead of a sulfonamide.
    • Hydrazone bridge introduces conformational flexibility and additional hydrogen-bonding sites.
  • Synthesis :
    • Three-step process involving condensation with substituted benzaldehydes. Contrasts with sulfonamide derivatives, which often form via nucleophilic substitution of sulfonyl chlorides.
  • Biological Relevance :
    • Hydrazide derivatives are explored for antimicrobial activity, whereas sulfonamides are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) .

N-(4-Aminophenyl)-4-Methylbenzenesulfonamide ()

  • Structural Features: Para-aminophenyl group replaces benzimidazole. Dihedral angle between benzene rings: 45.86°, significantly smaller than in benzimidazole derivatives. C–S–N–C torsion angles: 67.9°–70.2°, indicating restricted rotation.
  • Hydrogen-Bonding Network: Forms 3D arrays via N–H⋯O and N–H⋯N interactions. The amino group introduces additional hydrogen-bond donors absent in the target compound.
  • Conformational Flexibility :
    • Broader range of torsion angles compared to rigid benzimidazole derivatives, suggesting higher adaptability in binding environments .

N-(2-Hydroxy-4-Nitrophenyl)-4-Methylbenzenesulfonamide ()

  • Structural Features :
    • Nitro and hydroxy groups on the phenyl ring create strong electron-withdrawing and donating effects.
    • Enhanced solubility in polar solvents compared to benzimidazole derivatives.

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Heterocycle/Substituent Dihedral Angle (°) Key Interactions Biological Relevance
Target Compound Benzimidazole Not reported N–H⋯O, π-π stacking Potential enzyme inhibition
N-(3-Bromo-5-methyl-2-pyridyl)-... Pyridine 66.87 N–H⋯Br, C–H⋯π Antitumor intermediate
N-(4-Aminophenyl)-... Aminophenyl 45.86 N–H⋯O, N–H⋯N Structural model
N’-(Benzylidene)-benzohydrazide (3a-3b) Benzimidazole + hydrazide Not reported N–H⋯O, C=O⋯H Antimicrobial candidates

Table 2: Crystallographic Parameters

Compound (Source) Space Group Key Interactions Notable Angles/Torsions
N-(3-Bromo-5-methyl-2-pyridyl)-... P-1 N–H⋯O, C–H⋯Br C–S–N–C: ~70°
N-(4-Aminophenyl)-... P2₁/c N–H⋯O, N–H⋯N Dihedral: 45.86°, C–S–N–C: 67.9°
Target Compound (Hypothetical) Predicted: π-π stacking, N–H⋯O Expected dihedral: ~50–70°

Key Research Findings

Electronic Effects: Benzimidazole derivatives exhibit stronger π-π interactions than pyridyl or aminophenyl analogs, enhancing stability in solid-state packing.

Hydrogen Bonding: Sulfonamide NH groups consistently act as hydrogen-bond donors across analogs, but substituents (e.g., amino, nitro) modulate acceptor capacity.

Biological Activity : While pyridyl derivatives () are intermediates in antitumor drugs, benzimidazole sulfonamides may target enzymes like carbonic anhydrase due to their dual hydrogen-bonding motifs.

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